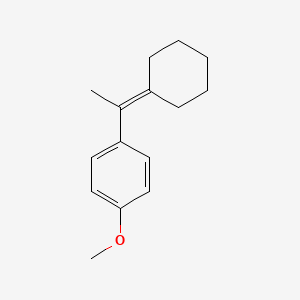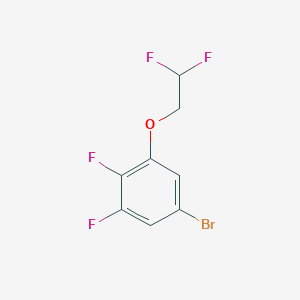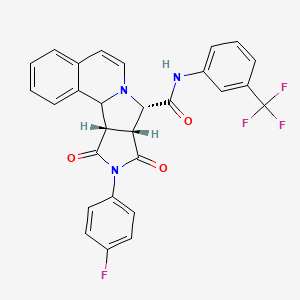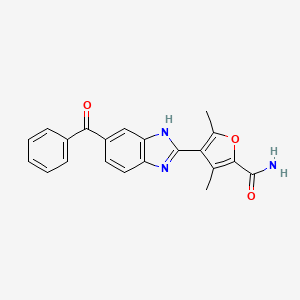![molecular formula C15H20N4O B12621133 4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920959-58-6](/img/structure/B12621133.png)
4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cycloheptylamino Group: This step involves the nucleophilic substitution of a suitable leaving group with cycloheptylamine.
Formation of the Carboxamide Group: This can be accomplished through the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of inhibitors targeting specific enzymes or receptors.
Biological Studies: Used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide: This compound has a similar core structure but with an amino group instead of a cycloheptylamino group.
Pyridine-3,5-dicarboxamide: Another compound with a pyridine core but different functional groups.
Uniqueness
4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide is unique due to the presence of the cycloheptylamino group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications.
Propiedades
Número CAS |
920959-58-6 |
|---|---|
Fórmula molecular |
C15H20N4O |
Peso molecular |
272.35 g/mol |
Nombre IUPAC |
4-(cycloheptylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C15H20N4O/c16-14(20)12-9-18-15-11(7-8-17-15)13(12)19-10-5-3-1-2-4-6-10/h7-10H,1-6H2,(H2,16,20)(H2,17,18,19) |
Clave InChI |
BHRPJPNOBPCUAU-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)NC2=C3C=CNC3=NC=C2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]thiophene-3-carboxylic acid, butyl ester](/img/structure/B12621055.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl-](/img/structure/B12621069.png)

![(1S,11S,12R,16S)-14-(2,4-dichlorophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12621078.png)
![3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12621085.png)
![4-(2-Methoxyethoxy)-6-phenylpyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12621091.png)
![N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine](/img/structure/B12621096.png)




![6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621137.png)

![(5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12621143.png)
